N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide
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Overview
Description
N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a complex molecular structure that includes a phenyl group, a dimethyl group, and a benzamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide typically involves a multi-step process. One common method includes the reaction of 3,3-dimethyl-1-phenylbutan-2-one with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that mediate its biological activities. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action at the molecular level.
Comparison with Similar Compounds
Similar Compounds
N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-nitrobenzamide: This compound shares a similar structure but with a nitro group instead of a methyl group.
N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-chlorobenzamide: Another similar compound with a chlorine atom replacing the methyl group.
Uniqueness
N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various applications, distinguishing it from its analogs.
Properties
CAS No. |
644980-01-8 |
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Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(3,3-dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C20H23NO2/c1-14-10-12-16(13-11-14)19(23)21-18(20(2,3)4)17(22)15-8-6-5-7-9-15/h5-13,18H,1-4H3,(H,21,23) |
InChI Key |
DSONAZSGDKSJTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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